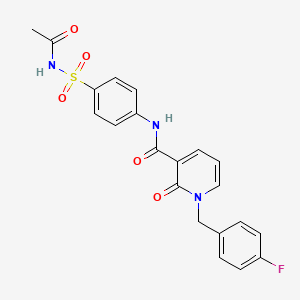![molecular formula C19H16BrN3O2 B2843958 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 941972-62-9](/img/structure/B2843958.png)
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of acetamide and pyridazine. Acetamides are a class of organic compounds that contain a carbonyl group (C=O) linked to nitrogen. Pyridazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the bromophenyl group, and the acetamide group. The bromine atom on the phenyl ring is a significant feature as it is a heavy atom that can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As a bromophenyl derivative, this compound could potentially undergo various reactions, such as nucleophilic aromatic substitution reactions. The acetamide group could also undergo hydrolysis to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially enhance its lipophilicity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Novel Synthesis Approaches : A study by Ibrahim and Behbehani (2014) detailed the synthesis of a new class of pyridazin-3-one derivatives, showcasing a general route for creating novel compounds by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds. This method yields products in excellent yield, suggesting potential for further derivative synthesis including compounds similar to the specified acetamide (H. M. Ibrahim & H. Behbehani, 2014).
Antimicrobial Profile of Derivatives : Research by Fuloria et al. (2014) on the synthesis and antimicrobial profile of newer Schiff bases and thiazolidinone derivatives, derived from a process starting with p-bromo-m-cresol, demonstrates the potential antimicrobial applications of bromophenyl-related compounds. The study evaluated the antibacterial and antifungal activities of these synthesized compounds (N. Fuloria, S. Fuloria, & R. Gupta, 2014).
Antioxidant and Antinociceptive Activities
Antioxidant Activity : Boudebbous et al. (2021) investigated the free radical scavenging activity of N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, a derivative with a structure indicating potential relevance to the specified compound. The study demonstrated potent free radical scavenging activity, comparable to known antioxidants, highlighting the potential of such derivatives in antioxidant applications (Khawla Boudebbous et al., 2021).
Antinociceptive Activity : Doğruer et al. (2000) synthesized derivatives of 3(2H)-pyridazinone with significant antinociceptive activities, indicating the therapeutic potential of such compounds in pain management. This study suggests that compounds related to 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide could be explored for their antinociceptive properties (D. Doğruer et al., 2000).
Drug Discovery and Development
- H3 Receptor Antagonist : Hudkins et al. (2011) identified a pyridazin-3-one derivative as a potent, selective histamine H3 receptor inverse agonist, indicative of the potential use of such compounds in treating attentional and cognitive disorders. This discovery process underscores the relevance of structurally related compounds in drug development (R. Hudkins et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2/c1-13-2-8-16(9-3-13)21-18(24)12-23-19(25)11-10-17(22-23)14-4-6-15(20)7-5-14/h2-11H,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIHOFYCSULWJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Ethyl-N-[2-[[1-(morpholine-4-carbonyl)cyclohexyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2843875.png)
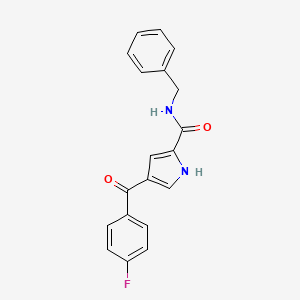

![(E)-N-[1-(4-Bromopyrazol-1-yl)-2-cyanopropan-2-yl]-2-(2-chlorophenyl)-N-methylethenesulfonamide](/img/structure/B2843883.png)
![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[(3,4-dimethoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2843886.png)
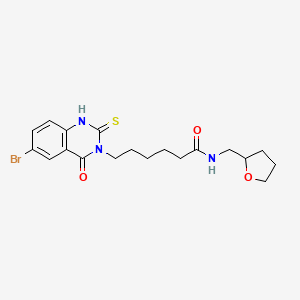
![4-(N,N-dipropylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2843888.png)
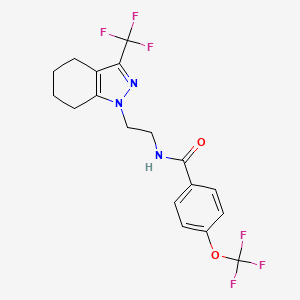

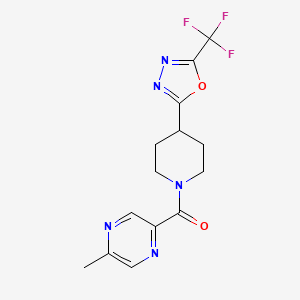
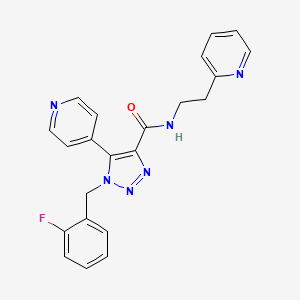
![5-{[2-(Trifluoromethyl)-1,3-thiazolidin-3-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2843896.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2843897.png)
